molecular formula C19H18N4O2 B2663183 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide CAS No. 1445164-12-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide

Cat. No.: B2663183
CAS No.: 1445164-12-4
M. Wt: 334.379
InChI Key: QIATWYRYFAUTNG-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a cyano group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-17-13(2)9-18(25-17)19(24)22-16(10-20)14-11-21-23(12-14)15-7-5-4-6-8-15/h4-9,11-12,16H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIATWYRYFAUTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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